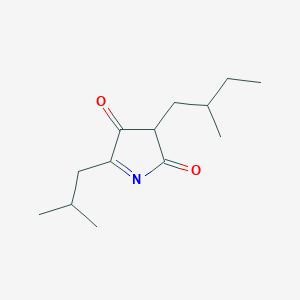
5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione is an organic compound with a complex structure that includes multiple alkyl groups and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole precursor with isobutyl and methylbutyl groups under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Isobutyl-2-methoxypyrazine: This compound has a similar structure but includes a methoxy group instead of the pyrrole ring.
2-Isobutyl-3-methoxypyrazine: Another similar compound with a methoxypyrazine structure.
Uniqueness
5-Isobutyl-3-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione is unique due to its specific combination of alkyl groups and the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(2-methylbutyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-5-9(4)7-10-12(15)11(6-8(2)3)14-13(10)16/h8-10H,5-7H2,1-4H3 |
InChI Key |
KORHNIZHORUESG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1C(=O)C(=NC1=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


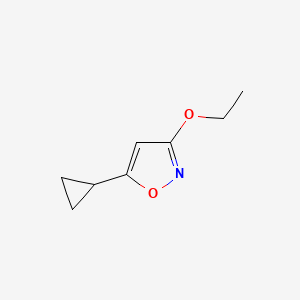

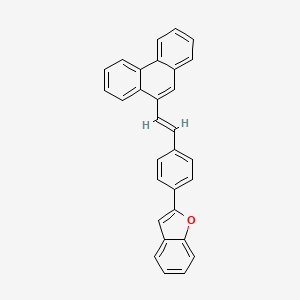
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
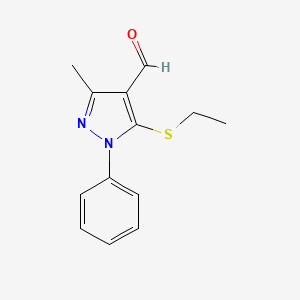
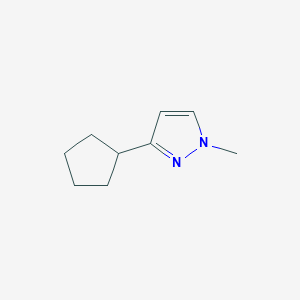
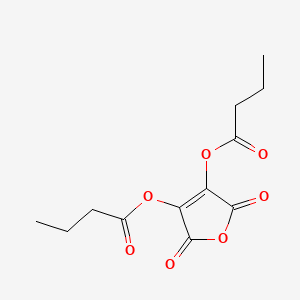
![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

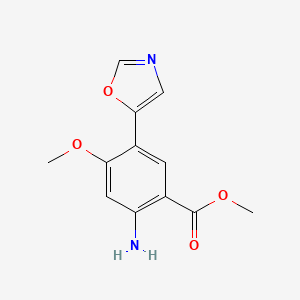
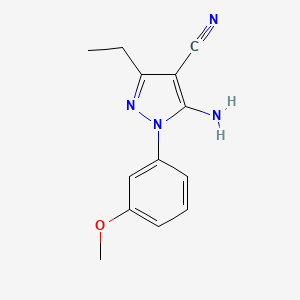
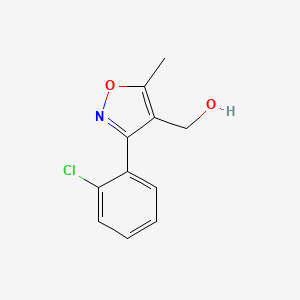
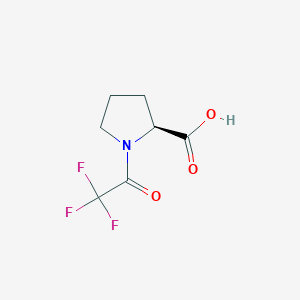
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
